molecular formula C13H13N3O3 B5988037 ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate

ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B5988037
M. Wt: 259.26 g/mol
InChI Key: KSOZLVSDQCJWCV-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-a]benzimidazole core substituted with an ethyl ester group at the 2-position. Spectroscopic characterization (e.g., FT-IR, NMR) of structurally similar compounds, such as benzoimidazo[1,2-a]pyrimidinones, highlights the importance of ester carbonyl (C=O) stretching near 1697 cm⁻¹ and distinct NMR shifts for ethyl groups (δ ~1.29 ppm for CH₃) .

Properties

IUPAC Name

ethyl 2-(1-oxo-2,3-dihydroimidazo[1,2-a]benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-11(17)7-9-12(18)16-10-6-4-3-5-8(10)14-13(16)15-9/h3-6,9H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZLVSDQCJWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate typically involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s imidazo[1,2-a]benzimidazole core differentiates it from analogs with alternative fused-ring systems:

  • Thiazolo[3,2-a]benzimidazoles : Replace the imidazole ring with a thiazole, enhancing reactivity for transformations like Michael additions (e.g., compound 121 in ) .
  • Pyrimido[1,2-a]benzimidazoles : Feature a pyrimidine ring fused to benzimidazole, as in Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate (CAS: 879616-49-6), which may influence electronic properties .
  • Benzisothiazoles : Impurities like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate () exhibit sulfone groups, altering stability and solubility .

Functional Group Modifications

  • Ester vs.
  • Substituent Effects : Derivatives with morpholinyl () or trifluoromethyl groups () introduce steric and electronic variations, impacting lipophilicity and bioactivity.

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (FT-IR/NMR)
Target Compound C₁₃H₁₃N₃O₃ 259.26 Not reported Expected ester C=O stretch ~1697 cm⁻¹
Compound 5r () C₂₈H₂₄N₄O₃ 464.52 >300 FT-IR: 1697 cm⁻¹ (ester), ¹H NMR: δ 1.29 (CH₃)
Methyl (4-oxo-...)acetate () C₁₂H₁₁N₃O₃ 245.24 Not reported Not available
N-Ethyl-2-(2-oxo-...)acetamide () C₁₃H₁₄N₄O₂ 258.30 Not reported Not available

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